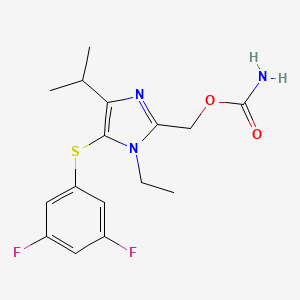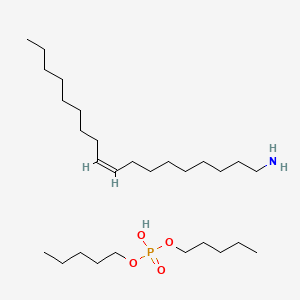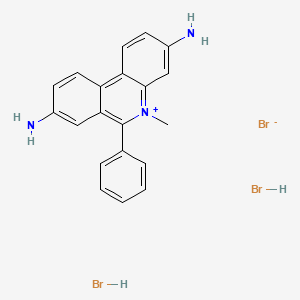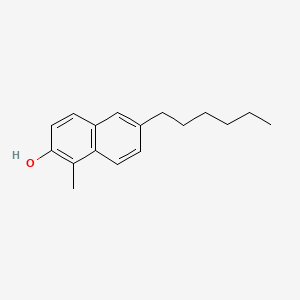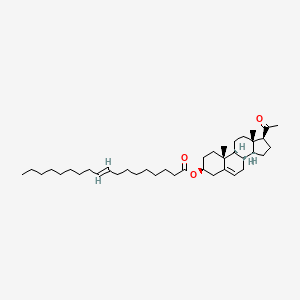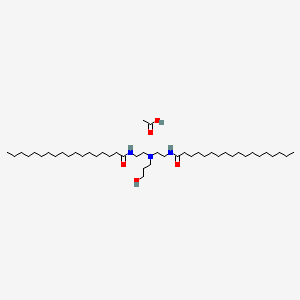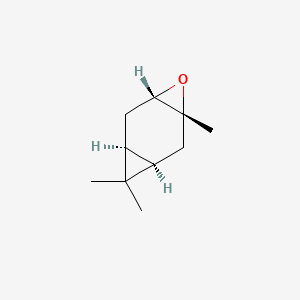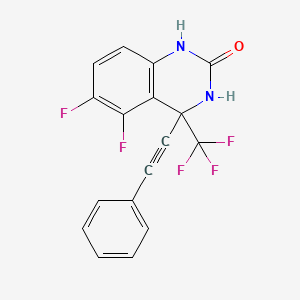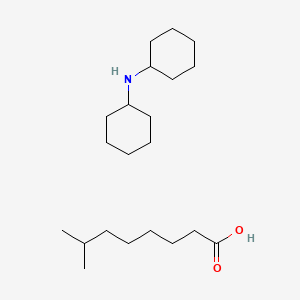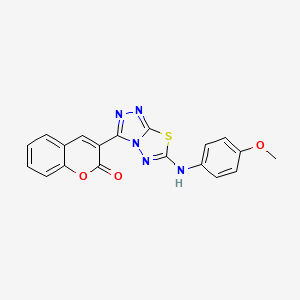
2H-1-Benzopyran-2-one, 3-(6-((4-methoxyphenyl)amino)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazol-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-one, 3-(6-((4-methoxyphenyl)amino)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazol-3-yl)- is a complex organic compound that belongs to the class of benzopyran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 3-(6-((4-methoxyphenyl)amino)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazol-3-yl)- typically involves multi-step organic reactions. The starting materials often include benzopyran derivatives and triazolo-thiadiazole intermediates. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production methods for such complex compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Cyclization: Formation of cyclic structures from linear precursors.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, and its effects on cellular processes.
Medicine
In medicinal chemistry, the compound may be evaluated for its therapeutic potential. Researchers may explore its activity against various diseases, such as cancer, infections, or neurological disorders.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 3-(6-((4-methoxyphenyl)amino)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazol-3-yl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects may be mediated through the modulation of these targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzopyran derivatives and triazolo-thiadiazole compounds. These compounds share structural similarities and may exhibit comparable biological activities.
Uniqueness
The uniqueness of 2H-1-Benzopyran-2-one, 3-(6-((4-methoxyphenyl)amino)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazol-3-yl)- lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
159929-74-5 |
|---|---|
Molecular Formula |
C19H13N5O3S |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
3-[6-(4-methoxyanilino)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]chromen-2-one |
InChI |
InChI=1S/C19H13N5O3S/c1-26-13-8-6-12(7-9-13)20-18-23-24-16(21-22-19(24)28-18)14-10-11-4-2-3-5-15(11)27-17(14)25/h2-10H,1H3,(H,20,23) |
InChI Key |
XZPSUOCJHQGSEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NN3C(=NN=C3S2)C4=CC5=CC=CC=C5OC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




